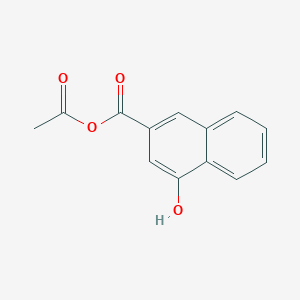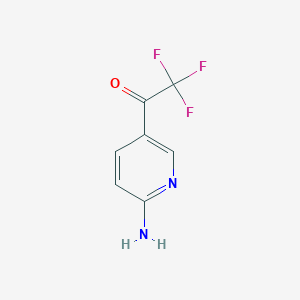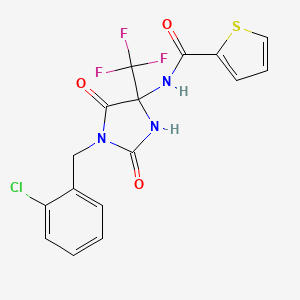![molecular formula C20H23IN2 B12626209 1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide](/img/structure/B12626209.png)
1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
準備方法
The synthesis of 1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the ethyl and methyl groups. The final step involves the addition of the pyridinium moiety and the iodide ion. Common reagents used in these reactions include phenylhydrazine hydrochloride, methanesulfonic acid, and various alkylating agents .
化学反応の分析
1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridinium moiety.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions.
科学的研究の応用
1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide can be compared with other indole derivatives:
Similar Compounds: Indole-3-acetic acid, 5-methoxyindole-3-acetic acid, and 3-indolepropionic acid.
特性
分子式 |
C20H23IN2 |
|---|---|
分子量 |
418.3 g/mol |
IUPAC名 |
1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide |
InChI |
InChI=1S/C20H23N2.HI/c1-5-22-16(3)18(19-14-15(2)6-9-20(19)22)8-7-17-10-12-21(4)13-11-17;/h6-14H,5H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
YTSGLXYOUHRFHT-UHFFFAOYSA-M |
正規SMILES |
CCN1C(=C(C2=C1C=CC(=C2)C)C=CC3=CC=[N+](C=C3)C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Amino-5-{[(5-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B12626154.png)
![1-Chloro-4,7,8,9,10,11-hexahydro-3H-pyrido[2,3-c]carbazol-3-one](/img/structure/B12626162.png)
![(2R)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine](/img/structure/B12626168.png)
![2-Methyl-5-[(tributylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12626174.png)
![2,3-dihydro-1H-indol-1-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12626184.png)
![Ethyl 3-[(5-aminopyridin-2-yl)amino]propanoate](/img/structure/B12626191.png)


![[5-bromo-2-(1H-tetrazol-1-yl)phenyl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B12626205.png)
![Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro-](/img/structure/B12626211.png)
![1-Propyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12626230.png)
